

An In-Depth Technical Guide to the Chemical Properties of Heliosupine N-oxide

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Compound of Interest

Compound Name: *Heliosupine N-oxide*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of **Heliosupine N-oxide**, a pyrrolizidine alkaloid found in various plant species. This document consolidates available data on its physicochemical characteristics, biological activity, and toxicological profile, alongside relevant experimental methodologies.

Physicochemical Properties

Heliosupine N-oxide is a naturally occurring tertiary amine N-oxide of the pyrrolizidine alkaloid heliosupine. It is primarily found in plants of the Boraginaceae family, such as *Cynoglossum officinale* L.[1][2]. As a solid, it is soluble in a range of organic solvents.[2]

Table 1: Physicochemical Data for **Heliosupine N-oxide**

Property	Value	Source
Molecular Formula	C ₂₀ H ₃₁ NO ₈	[1]
Molecular Weight	413.46 g/mol	[1][3]
CAS Number	31701-88-9	[3]
Physical Description	Solid, powder	[3]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[2]
Melting Point	Data not available	
pKa	Data not available	

Spectroscopic Data

Detailed experimental spectra for **Heliosupine N-oxide** are not readily available in the public domain. However, general fragmentation patterns for pyrrolizidine alkaloid N-oxides have been characterized.

Mass Spectrometry: The mass spectra of pyrrolizidine alkaloid N-oxides are characterized by the loss of the oxygen atom. In atmospheric pressure ionization techniques, thermal activation in the heated capillary can lead to a prominent [MH⁺-16] fragment, corresponding to the parent pyrrolizidine alkaloid.[4] For monoester N-oxides, characteristic fragment ions at m/z 111 and 172 have been noted.[5][6]

NMR Spectroscopy: While specific ¹H and ¹³C NMR data for **Heliosupine N-oxide** are not provided in the searched literature, the spectra of related pyridine N-oxides show characteristic shifts. In ¹H NMR, protons on the carbons adjacent to the N-oxide are typically deshielded.[7][8] For ¹³C NMR, the chemical shifts of carbons in proximity to the N-oxide group are also affected.[7][8] The ¹³C NMR spectrum for the parent compound, heliosupine, is available and could serve as a reference for comparative analysis.

Biological Activity and Toxicity

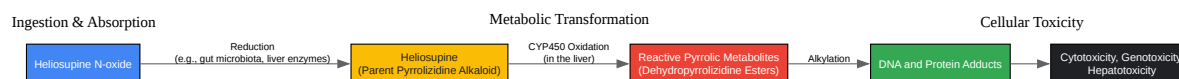
Heliosupine N-oxide exhibits biological activity as an inhibitor of the muscarinic acetylcholine receptor (mAChR) with an IC_{50} of 350 μ M.[1]

Pyrrolizidine alkaloids (PAs) and their N-oxides are well-known for their hepatotoxicity. The toxicity is primarily due to the metabolic activation of the pyrrolizidine nucleus.

Metabolic Activation Pathway

The toxicity of pyrrolizidine alkaloid N-oxides is intrinsically linked to their metabolism. The generally accepted pathway involves a two-step process:

- **Reduction to the Parent Alkaloid:** The N-oxide is first reduced back to the tertiary amine, the parent pyrrolizidine alkaloid (in this case, heliosupine).
- **Oxidative Bioactivation:** The parent PA is then metabolized by cytochrome P450 enzymes in the liver to form highly reactive pyrrolic esters. These electrophilic metabolites can then alkylate cellular macromolecules such as DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.



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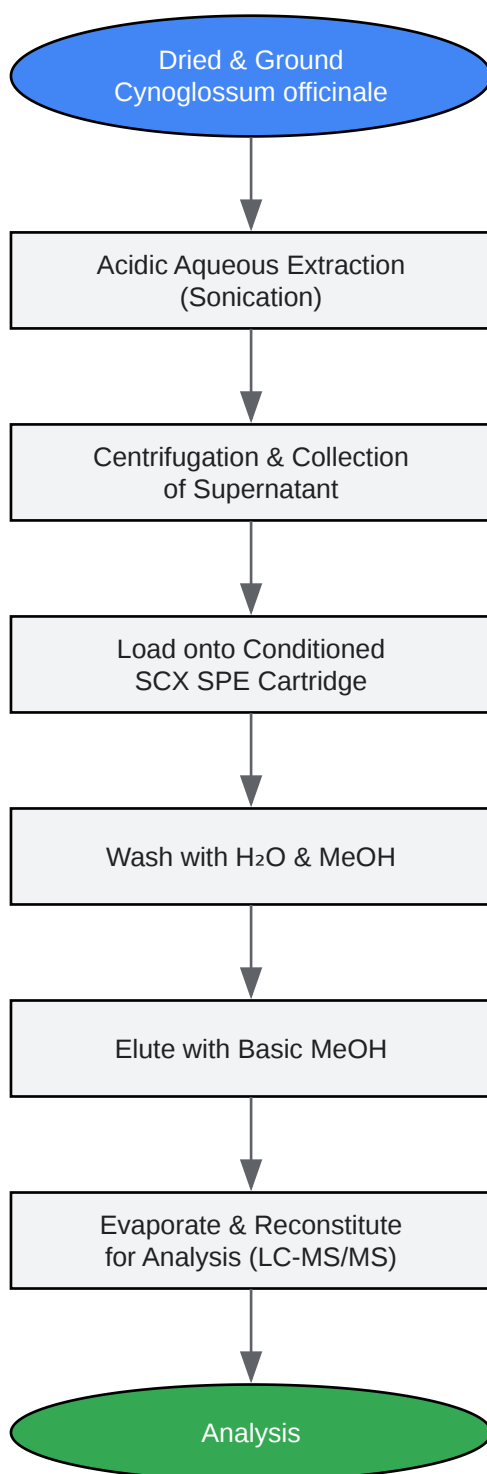
Metabolic activation of **Heliosupine N-oxide**.

Experimental Protocols

Extraction of Pyrrolizidine Alkaloids from *Cynoglossum officinale*

A general procedure for the extraction of pyrrolizidine alkaloids from plant material involves the following steps:

- **Sample Preparation:** The plant material (*Cynoglossum officinale*) is dried and ground to a fine powder.
- **Extraction:** The powdered material is extracted with an acidic aqueous solution (e.g., 0.05 M H_2SO_4) using sonication. This is typically repeated to ensure complete extraction.
- **Centrifugation:** The mixture is centrifuged to separate the solid plant material from the liquid extract. The supernatants from the extractions are combined.
- **Solid-Phase Extraction (SPE) Cleanup:** The combined extract is passed through a conditioned strong cation exchange (SCX) SPE cartridge. The basic pyrrolizidine alkaloids and their N-oxides are retained on the column.
- **Washing:** The cartridge is washed with water and methanol to remove impurities.
- **Elution:** The retained alkaloids are eluted with a basic methanolic solution (e.g., 5% NH_4OH in methanol).
- **Solvent Evaporation and Reconstitution:** The eluate is evaporated to dryness and the residue is reconstituted in a suitable solvent for analysis, typically by LC-MS/MS.



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Workflow for the extraction of PAs from plant material.

Synthesis of Pyrrolizidine Alkaloid N-oxides

A general method for the synthesis of pyrrolizidine alkaloid N-oxides involves the direct oxidation of the parent tertiary amine alkaloid.

- **Reaction Setup:** The parent pyrrolizidine alkaloid (e.g., heliosupine) is dissolved in a suitable solvent such as methanol or chloroform.
- **Oxidation:** An oxidizing agent, commonly 3-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, is added to the solution. The reaction is typically stirred at room temperature.
- **Monitoring:** The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Workup and Purification:** Once the reaction is complete, the excess oxidizing agent is quenched, and the N-oxide product is purified from the reaction mixture, often using column chromatography.

Conclusion

Heliosupine N-oxide is a biologically active pyrrolizidine alkaloid with a well-understood mechanism of toxicity that is common to this class of compounds. While detailed physicochemical and spectroscopic data for this specific N-oxide are not extensively documented in publicly accessible literature, the established knowledge of pyrrolizidine alkaloids provides a strong framework for its study. The experimental protocols outlined in this guide offer a starting point for the isolation, synthesis, and analysis of **Heliosupine N-oxide**, which are essential for further research into its pharmacological and toxicological properties. Researchers in drug development should be particularly mindful of the potential for metabolic activation and subsequent hepatotoxicity when working with this and related compounds.

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